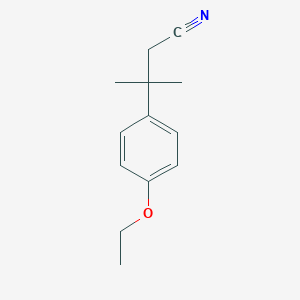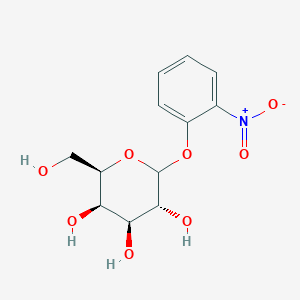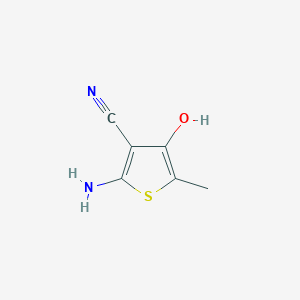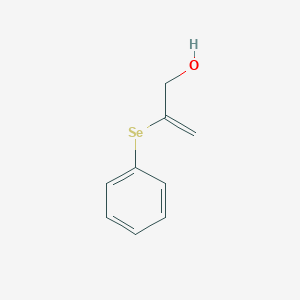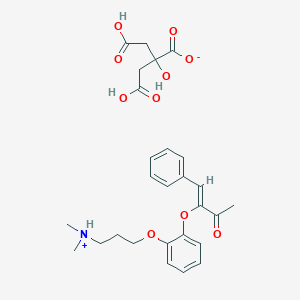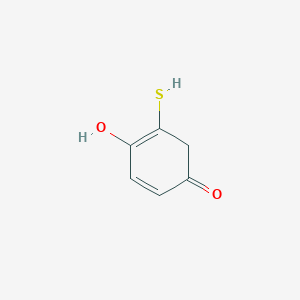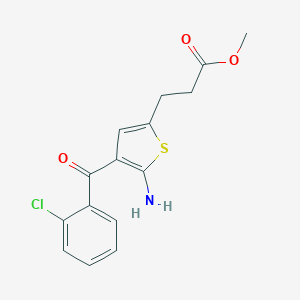
2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiophene derivatives, including compounds similar to 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene, often involves the Gewald synthesis technique or modifications of it. These methods allow for the introduction of different substituents on the thiophene ring, which can significantly affect the compound's properties and activities. For instance, Romagnoli et al. (2012) explored the synthesis of a series of thiophene derivatives as allosteric enhancers of the A1 adenosine receptor, demonstrating the impact of modifications at the thiophene C-5 position on activity (Romagnoli et al., 2012).
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial in determining their reactivity and interaction with biological targets. Crystallographic studies, such as those performed by Abbasi et al. (2011), provide detailed insights into the molecular geometry, crystal packing, and interactions within the crystal structure, influencing the compound's stability and reactivity (Abbasi et al., 2011).
Chemical Reactions and Properties
Thiophene derivatives undergo various chemical reactions, including halogenation, alkylation, and cyclization, which can be tailored to produce compounds with desired properties. For example, Corral and Lissavetzky (1984) described the transformation of methyl 3-hydroxythiophene-2-carboxylate into thiophene-2,4-diols and subsequently into thiotetronic acids, showcasing the versatility of thiophene chemistry (Corral & Lissavetzky, 1984).
Aplicaciones Científicas De Investigación
Allosteric Modulators of the A1 Adenosine Receptor
The compound 2-amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene has been explored for its role as a pharmacophore in identifying small molecules acting as allosteric modulators at the adenosine A1 receptor. This scaffold is integral in enhancing allosteric activity, with specific studies showing the significance of substituents on the thiophene ring for modulating the activity at the receptor. These insights are crucial for understanding the structural requirements for allosteric modulation and have implications for the development of therapeutic agents targeting the adenosine A1 receptor (Romagnoli et al., 2015).
Structural and Antimicrobial Studies
The 2-amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene scaffold has been utilized in synthesizing various derivatives with potential antimicrobial and analgesic activities. These studies involve not only the synthesis but also a detailed structural elucidation using techniques like IR, NMR, and mass spectral data, providing insights into the relationships between structure and biological activity. Such research contributes to the broader field of medicinal chemistry by identifying novel compounds with potential therapeutic applications (Kumara et al., 2009).
Mecanismo De Acción
Propiedades
IUPAC Name |
methyl 3-[5-amino-4-(2-chlorobenzoyl)thiophen-2-yl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-20-13(18)7-6-9-8-11(15(17)21-9)14(19)10-4-2-3-5-12(10)16/h2-5,8H,6-7,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTUUSFBUKOHGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC(=C(S1)N)C(=O)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10546343 |
Source


|
| Record name | Methyl 3-[5-amino-4-(2-chlorobenzoyl)thiophen-2-yl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10546343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene | |
CAS RN |
100827-77-8 |
Source


|
| Record name | Methyl 3-[5-amino-4-(2-chlorobenzoyl)thiophen-2-yl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10546343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


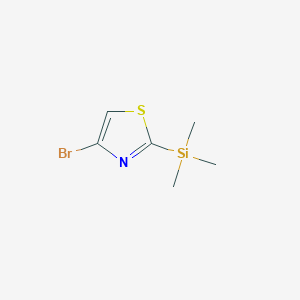
![5-Methylpyrido[2,3-d]pyridazine](/img/structure/B28643.png)
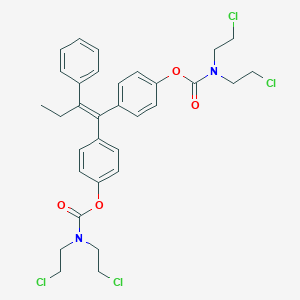
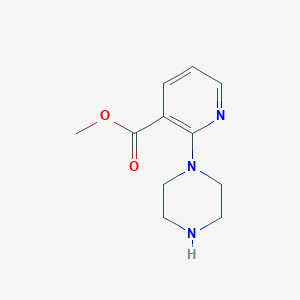
![4-[(trimethylsilyl)methyl]Phenol](/img/structure/B28652.png)
